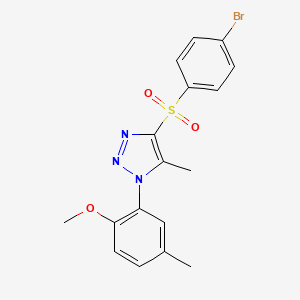

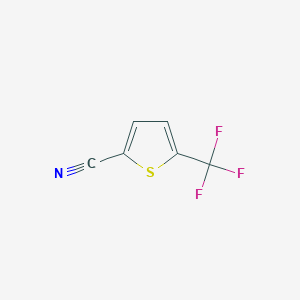

5-(Trifluoromethyl)thiophene-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Trifluoromethyl)thiophene-2-carbonitrile is a chemical compound with the molecular formula C6H2F3NS and a molecular weight of 177.14. It is used as an intermediate in synthetic chemistry .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications

Photophysical Properties and Solvatochromic Behavior

Research into the solvatochromic behavior of thiophene carbonitrile derivatives provides insights into their photophysical properties in different solvents. A study by Dappour et al. (2019) investigated the photophysical characteristics of derivatives in various solvents, highlighting the impact of solvent polarity and specific hydrogen bonding interactions on their photophysical responses. This research underscores the potential of these compounds in applications requiring solvent-responsive materials, such as sensors and organic electronics (Dappour, Taha, Ismail, & Abdel-Shafi, 2019).

Conformational Polymorphism in Pharmaceutical Solids

Solid-state NMR and electronic structure calculations have been applied to understand the molecular structure in polymorphic forms of thiophene carbonitrile derivatives, revealing the influence of molecular conformation on NMR spectra and providing a quantitative approach to determining aspects of molecular structure in these materials. This approach has significant implications for the pharmaceutical industry, especially in drug formulation and design, as discussed by Smith, Xu, and Raftery (2006) (Smith, Xu, & Raftery, 2006).

Electrochemical Properties for Capacitor Applications

Ferraris, Eissa, Brotherston, and Loveday (1998) explored electroactive polymers derived from thiophene carbonitrile derivatives, highlighting their potential as active materials in electrochemical capacitors. Their research into the electrochemical performance of these polymers reveals their suitability for energy storage applications, contributing to advancements in capacitor technology (Ferraris, Eissa, Brotherston, & Loveday, 1998).

Antimicrobial Activity

Novel Schiff bases synthesized from thiophene carbonitrile derivatives have been investigated for their antimicrobial activity, offering a new avenue in the search for potent antimicrobial agents. The work by Puthran et al. (2019) exemplifies the ongoing research into leveraging the chemical properties of thiophene carbonitrile derivatives for pharmaceutical applications, particularly in developing new antimicrobial compounds (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Synthesis and Properties

The synthesis and investigation of the properties of thiophene carbonitrile derivatives are pivotal in expanding their application in various fields. Research by Krayushkin, Kalik, Zav’yalova, and Bogdanov (1988) into the synthesis and properties of thiophene carbonitrile N-oxides provides foundational knowledge essential for developing new chemical entities with tailored properties for specific applications (Krayushkin, Kalik, Zav’yalova, & Bogdanov, 1988).

Future Directions

Thiophene derivatives, including 5-(Trifluoromethyl)thiophene-2-carbonitrile, have potential applications in various fields due to their diverse properties and effects. They play a vital role in medicinal chemistry for the development of compounds with various biological effects . They are also used in industrial chemistry and material science . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.

Mechanism of Action

Target of Action

5-(Trifluoromethyl)thiophene-2-carbonitrile is primarily used as an electrolyte additive in lithium-ion batteries, specifically in Li/LiNi 0.5 Mn 1.5 O 4 (LNMO) cells . The compound interacts with the electrode interface, affecting the cycling performance of the cells .

Mode of Action

The compound can be oxidized before the electrolyte, forming a polythiophene protective film on the electrode surface . This improves the interphase stability of the electrode/electrolyte .

Result of Action

The addition of this compound to the electrolyte of LNMO cells significantly improves the cycle performance of the cells . Specifically, a Li|1.0 M LiPF 6 -EC/EMC/DMC (1:1:1, v/v/v) |LNMO cell with 0.1 wt% of the compound shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQFMQSJBQPVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B2760722.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)

![3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2760725.png)

![rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid](/img/structure/B2760726.png)

![5-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2760736.png)

![2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2760737.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2760738.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2760739.png)

![N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2760742.png)